

Introduction: The Strategic Value of a Privileged Scaffold

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Compound of Interest

Compound Name: **1-methyl-1H-indol-6-amine**

Cat. No.: **B155859**

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1-methyl-1H-indol-6-amine is a heterocyclic amine belonging to the indole family. While not a final drug product itself, it represents a crucial "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, combined with the strategic placement of a nucleophilic amine group and an N-methylated pyrrole ring, makes it a highly valuable building block for synthesizing more complex, biologically active molecules.^{[1][2]} The indole core is a recurring motif in numerous natural products and pharmaceuticals, known to interact with a wide array of biological targets.^[3] This guide provides an in-depth examination of its chemical properties, synthesis, characterization, and safe handling, designed to empower researchers in leveraging this versatile intermediate for drug discovery and development.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. **1-methyl-1H-indol-6-amine** is identified by the CAS Number 135855-62-8.^[4] The N-methylation distinguishes it from its parent, 6-aminoindole, altering its solubility, hydrogen bonding potential, and metabolic stability, which are critical considerations in drug design.

Structural and Molecular Data

The core structure consists of a fused benzene and N-methylated pyrrole ring, with an amine substituent at the 6-position of the benzene ring.

Caption: Chemical structure of **1-methyl-1H-indol-6-amine**.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for this compound, essential for planning reactions, purification, and formulation.

Property	Value	Source
CAS Number	135855-62-8	[4] [5]
Molecular Formula	C ₉ H ₁₀ N ₂	[4] [5]
Molecular Weight	146.19 g/mol	[4]
IUPAC Name	1-methyl-1H-indol-6-amine	[4]
Canonical SMILES	CN1C=CC2=C1C=C(C=C2)N	[4]
InChIKey	MTZOSTDWLSSPPHA-UHFFFAOYSA-N	[4]
Physical Form	Solid or Semi-solid	
Purity (Typical)	≥95-98%	[1]
Storage Temp.	2-8°C, sealed in dry, dark place	

Section 2: Synthesis and Purification

The synthesis of **1-methyl-1H-indol-6-amine** is not commonly detailed as a final product but as an intermediate. The most logical and field-proven approach involves a two-step sequence starting from a commercially available precursor, 6-nitro-1H-indole. This strategy offers high yields and a straightforward purification process.

Causality of the Synthetic Strategy:

- **N-Methylation First:** The indole nitrogen is significantly more acidic and nucleophilic than the aromatic nitro group, allowing for selective methylation at the N1 position. Performing this

step first prevents potential side reactions that could occur if the reactive 6-amino group were already present.

- Nitro Group Reduction: The reduction of the nitro group to an amine is a classic and highly efficient transformation. Catalytic hydrogenation is preferred as it is a clean reaction, producing water as the only byproduct and typically affording a high-purity product after simple filtration and solvent removal.

Caption: General workflow for the synthesis of **1-methyl-1H-indol-6-amine**.

Protocol 2.1: Representative Synthesis

This protocol is a representative methodology based on standard organic chemistry transformations for indole derivatives. Researchers should perform their own optimization.[\[6\]](#)[\[7\]](#)

Step 1: N-Methylation of 6-Nitro-1H-indole

- To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere at 0°C, add a solution of 6-nitro-1H-indole (1.0 eq.) in DMF dropwise.
- Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.
- Cool the mixture back to 0°C and add methyl iodide (CH₃I, 1.1 eq.) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Validation Checkpoint: Monitor reaction completion by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quench the reaction carefully by the slow addition of water. Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 1-methyl-6-nitro-1H-indole. This intermediate can often be used in the next step without further purification.

Step 2: Reduction of 1-Methyl-6-nitro-1H-indole

- Dissolve the crude 1-methyl-6-nitro-1H-indole (1.0 eq.) in methanol or ethanol.
- Add palladium on carbon (Pd/C, 10 mol%) to the solution.
- Place the reaction mixture under a hydrogen (H_2) atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
- Validation Checkpoint: Monitor the reaction by TLC. The disappearance of the nitro-intermediate and the appearance of a new, UV-active spot corresponding to the amine product indicates progression.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.
- Concentrate the filtrate under reduced pressure to yield the crude **1-methyl-1H-indol-6-amine**.

Purification:

- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent system to afford the final product.
- Final Validation: Confirm the structure and purity of the final compound using the analytical methods described in Section 3.

Section 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the compound before its use in further synthetic steps or biological assays.

Caption: A standard analytical workflow for compound validation.

Key Characterization Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides definitive information about the electronic environment and connectivity of protons. Expected signals would include distinct aromatic protons on the indole ring, a singlet for the N-methyl group (approx. 3.7 ppm), and a broad singlet for the $-\text{NH}_2$ protons.
- ^{13}C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.
- Mass Spectrometry (MS):
 - Used to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition, typically by observing the protonated molecular ion $[\text{M}+\text{H}]^+$.^[7] For $\text{C}_9\text{H}_{10}\text{N}_2$, the expected exact mass is approximately 146.0844.^[4]
- High-Performance Liquid Chromatography (HPLC):
 - The primary method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) is a standard choice. Purity is determined by integrating the area of the product peak relative to the total peak area at a specific UV wavelength (e.g., 254 nm).

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The true value of **1-methyl-1H-indol-6-amine** lies in its utility as a versatile synthetic intermediate.^[1] The 6-amino group serves as a key functional handle for introducing diversity and building molecular complexity.

Rationale for Use:

- Nucleophilic Handle: The primary amine at the 6-position is a potent nucleophile, readily participating in reactions like amide bond formation, reductive amination, and sulfonamide synthesis.^[8] This allows for the straightforward attachment of various side chains, pharmacophores, or solubilizing groups.
- Scaffold for Bioisosteric Replacement: In drug design, indole-based scaffolds are often used as bioisosteres for other aromatic systems. This compound provides a specific vector for

exploring structure-activity relationships (SAR) at the 6-position.[9]

- Precursor for Fused Ring Systems: The amine group can be used as a starting point to construct additional fused heterocyclic rings, leading to novel polycyclic scaffolds with unique pharmacological properties.[10]

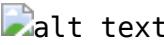
Documented Therapeutic Areas: While this specific intermediate is not a drug, related 6-aminoindole structures have been incorporated into molecules targeting a range of diseases, including:

- Oncology: As precursors for kinase inhibitors and compounds that interact with DNA G-quadruplexes.[6][9]
- Neurological Disorders: The indole scaffold is central to neurotransmitters like serotonin, making its derivatives relevant for developing agents targeting CNS receptors, such as 5-HT agonists.[11]
- Antimicrobial Agents: Fused heterocyclic systems derived from aminoindoles have shown potential as antimicrobial agents.[12]

Section 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. **1-methyl-1H-indol-6-amine** is classified as hazardous, and all handling should be performed in accordance with the Safety Data Sheet (SDS).

GHS Hazard Classification

Pictogram	GHS Code	Hazard Statement	Source
 alt text	GHS07	H302: Harmful if swallowed.	[4]
H315: Causes skin irritation.	[4]		
H318/H319: Causes serious eye damage/irritation.	[4] [13]		
H335: May cause respiratory irritation.	[4]		

Protocol 5.1: Safe Handling and Storage

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[\[14\]](#)[\[15\]](#)
- Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[\[16\]](#)
- Handling: Avoid direct contact with skin and eyes.[\[14\]](#) Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[\[16\]](#)
- Spill Response: In case of a spill, collect the material using an absorbent pad and dispose of it as hazardous chemical waste. Ensure the area is well-ventilated.
- First Aid:
 - Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[\[14\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[\[14\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[\[15\]](#)

- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[[16](#)]
- Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated at 2-8°C.

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